

## Buclizine as an Appetite Stimulant: A Review of Preclinical Evidence

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of **buclizine** as an appetite stimulant is not a validated indication and has been restricted or banned in some countries due to a lack of robust scientific evidence.[1][2] This document summarizes the limited preclinical data available to inform research and development professionals about the current state of knowledge.

## **Executive Summary**

**Buclizine**, a first-generation antihistamine with anticholinergic properties, has been historically used off-label as an appetite stimulant, particularly in children.[3][4][5] However, a thorough review of the scientific literature reveals a significant scarcity of dedicated preclinical research to validate this effect and elucidate its mechanism of action. The available data is largely derived from older, limited clinical studies and a single recent study in swine.[6][7][8] The proposed mechanisms, including mild hypoglycemia and central anticholinergic effects, remain largely speculative and unproven in rigorous preclinical models.[9] This whitepaper provides a comprehensive overview of the existing preclinical findings, highlights the critical knowledge gaps, and outlines potential avenues for future research.

## **Preclinical Data on Appetite Stimulation**

The available quantitative preclinical data on **buclizine**'s orexigenic (appetite-stimulating) effects is limited to a single study in a non-rodent model.



Table 1: Effects of **Buclizine** Hydrochloride on Performance in Growing and Fattening Pigs[8]

Treatment Group (n=6 per group)	Initial Body Weight (kg, mean ± SD)	Final Body Weight (kg, mean ± SD)
T1 (Control)	~18	48.5 ± 6
T2 (0.025 mg/kg/week)	~18	47.0 (SD not reported)
T3 (0.050 mg/kg/week)	~18	53.83 ± 5
T4 (0.1 mg/kg/week)	~18	47.0 (SD not reported)

Data extracted from García Romero et al., 2021. The study notes T3 as the most effective dose for improving weight gain and feed conversion.

# Experimental Protocols Study of Buclizine Hydrochloride in Pigs

- Objective: To determine the effect of different levels of buclizine hydrochloride on the growth and fattening performance of pigs.[8]
- Animal Model: 24 Landrace breed pigs with an initial live weight of approximately 18 kg.[8]
   [10]
- Experimental Design: A completely randomized block design with four treatment groups and six repetitions per group.[8][10]
- Treatments:
  - T1: Control group (no buclizine)
  - T2: 0.025 mg/kg **buclizine** hydrochloride per animal per week
  - T3: 0.050 mg/kg buclizine hydrochloride per animal per week
  - T4: 0.1 mg/kg buclizine hydrochloride per animal per week[8]
- Administration: The total dose was administered weekly for three weeks.[8]

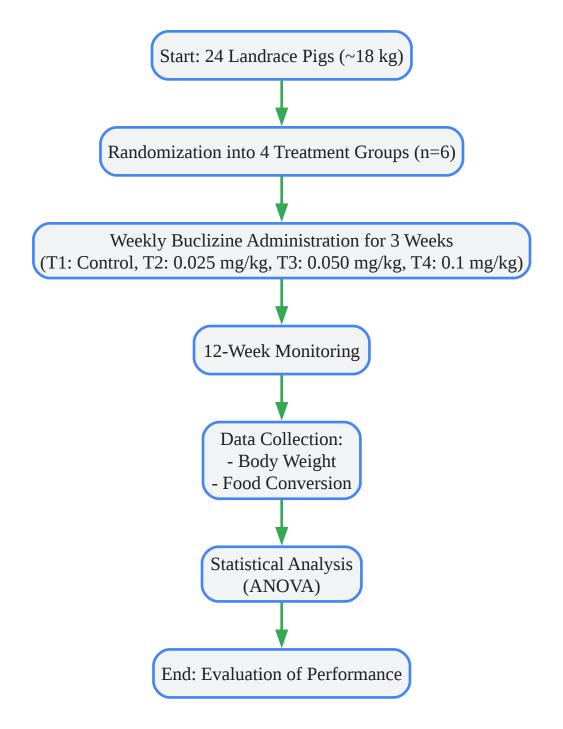




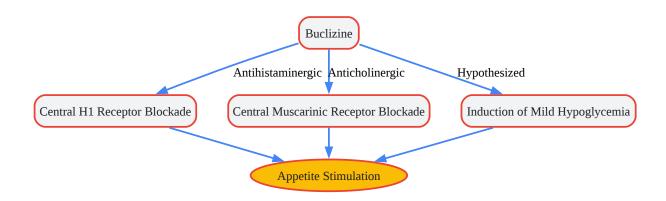


- Duration: The study lasted for 12 weeks.[10]
- Key Parameters Measured: Body weight and food conversion efficiency.[8]
- Hematological Analysis: Blood biochemistry was analyzed to assess renal and hepatic function. The study reported no alterations.[8][10]









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